molecular formula C15H26N2O3 B11758707 tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B11758707
M. Wt: 282.38 g/mol
InChI Key: DHVUSFQEZGWATD-UHFFFAOYSA-N
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Description

tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This compound is notable for its unique structure, which includes a tert-butyl group, an acetyl group, and a hexahydropyrrolo[3,4-b]pyrrole core.

Preparation Methods

The synthesis of tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine . The reaction conditions typically include the use of a catalytic amount of iron (III) chloride in water, allowing the synthesis of N-substituted pyrroles under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling pathways .

Comparison with Similar Compounds

tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 1-acetyl-6,6-dimethyl-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-10(18)16-8-7-11-9-17(15(5,6)12(11)16)13(19)20-14(2,3)4/h11-12H,7-9H2,1-6H3

InChI Key

DHVUSFQEZGWATD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2C1C(N(C2)C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

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